3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one
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Overview
Description
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound that features a benzoxazole ring substituted with a chlorine atom and a sulfanyl group, linked to a piperidine ring via a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable chloro-substituted carboxylic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol reagent, such as thiourea, under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately by cyclization of a suitable amine precursor.
Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl derivative with the piperidine ring via a propanone linker using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoxazole derivatives.
Scientific Research Applications
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or interact with protein active sites, while the piperidine ring may enhance binding affinity and specificity. The sulfanyl group can participate in redox reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide .
- N-benzhydryl-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide .
- 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine .
Uniqueness
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is unique due to its combination of a benzoxazole ring with a piperidine moiety, which may confer distinct biological activities and physicochemical properties compared to its analogs
Properties
Molecular Formula |
C15H17ClN2O2S |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H17ClN2O2S/c16-11-4-5-13-12(10-11)17-15(20-13)21-9-6-14(19)18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2 |
InChI Key |
XSEBPPOMVWKWBX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCSC2=NC3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)CCSC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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